1-[(3-Chloro-4-propoxyphenyl)methyl]-3-phenylthiourea
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Overview
Description
1-[(3-Chloro-4-propoxyphenyl)methyl]-3-phenylthiourea is an organic compound with a complex structure, characterized by the presence of a chlorinated phenyl group, a propoxy group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-4-propoxyphenyl)methyl]-3-phenylthiourea typically involves the reaction of 3-chloro-4-propoxybenzyl chloride with phenylthiourea under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-4-propoxyphenyl)methyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[(3-Chloro-4-propoxyphenyl)methyl]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-propoxyphenyl)methyl]-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 3-Chloro-1-(3-methyl-4-propoxyphenyl)-1-propanone
- Piperidine, 1-[(3-chloro-4-propoxyphenyl)methyl]-
Comparison: 1-[(3-Chloro-4-propoxyphenyl)methyl]-3-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
41966-10-3 |
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Molecular Formula |
C17H19ClN2OS |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
1-[(3-chloro-4-propoxyphenyl)methyl]-3-phenylthiourea |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-10-21-16-9-8-13(11-15(16)18)12-19-17(22)20-14-6-4-3-5-7-14/h3-9,11H,2,10,12H2,1H3,(H2,19,20,22) |
InChI Key |
PMZYELKWWVNYCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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